molecular formula C13H12N2 B1389278 (9H-carbazol-3-ylmethyl)amine CAS No. 941869-10-9

(9H-carbazol-3-ylmethyl)amine

Cat. No.: B1389278
CAS No.: 941869-10-9
M. Wt: 196.25 g/mol
InChI Key: AYZJZUJDZLZKJJ-UHFFFAOYSA-N
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Description

(9H-carbazol-3-ylmethyl)amine is an organic compound with the molecular formula C13H12N2. It is a derivative of carbazole, a tricyclic aromatic compound, and features an amine group attached to the 3-position of the carbazole ring.

Biochemical Analysis

Biochemical Properties

(9H-carbazol-3-ylmethyl)amine plays a significant role in biochemical reactions, particularly in its interactions with DNA. It has been observed to exhibit sequence-specific groove binding interactions with DNA, leading to various biological effects . The compound interacts with enzymes such as topoisomerases, which are involved in the unwinding and winding of DNA. This interaction can lead to the cleavage of DNA at specific sequences, thereby influencing the overall structure and function of the DNA molecule . Additionally, this compound has been shown to interact with proteins involved in the cell cycle, leading to cell cycle arrest and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis, a process of programmed cell death, by causing DNA fragmentation . It influences cell signaling pathways by interacting with key proteins and enzymes, leading to alterations in gene expression and cellular metabolism. The compound’s ability to induce cell cycle arrest at the G2/M phase further highlights its potential as an anticancer agent . These effects are not limited to cancer cells, as this compound can also impact normal cellular processes, albeit to a lesser extent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA and proteins. The compound binds to the minor groove of DNA at specific sequences, leading to structural perturbations that affect DNA replication and transcription . This binding is facilitated by the carbazole ring, which interacts with the base pairs and phosphate groups of the DNA molecule. Additionally, this compound can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA topology . This inhibition results in the accumulation of DNA breaks and ultimately leads to cell death. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various experimental conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild biological effects, such as slight alterations in gene expression and cellular metabolism . At higher doses, this compound can cause significant toxic effects, including severe DNA damage, cell cycle arrest, and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, this compound can influence the activity of enzymes involved in nucleotide synthesis and DNA repair, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific compartments within the cell, such as the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its site of action. The compound’s activity can be influenced by its subcellular localization, with nuclear localization being essential for its effects on DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-carbazol-3-ylmethyl)amine typically involves the reaction of carbazole with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where carbazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (9H-carbazol-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(9H-carbazol-3-ylmethyl)amine has several scientific research applications:

Comparison with Similar Compounds

    Carbazole: The parent compound, lacking the amine group.

    (9H-carbazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (9H-carbazol-3-yl)methyl chloride: Contains a chloride group instead of an amine.

Uniqueness: The amine group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

9H-carbazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZJZUJDZLZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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